molecular formula C16H22N2O3 B5065819 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE

Cat. No.: B5065819
M. Wt: 290.36 g/mol
InChI Key: BHUONWUMGUNRAG-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE is a chemical compound with a complex structure that includes a benzodioxine ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride with 4-propylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological targets.

    Industry: This compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PIPERIDINAMINE: This compound has a similar structure but with a piperidinamine group instead of a propylpiperazine group.

    2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL CHLORIDE: This is a precursor used in the synthesis of various benzodioxine derivatives

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-propylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-7-17-8-10-18(11-9-17)16(19)15-12-20-13-5-3-4-6-14(13)21-15/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUONWUMGUNRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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